葡萄糖酸铜

描述

Copper gluconate is a copper salt of D-gluconic acid that displays a light blue to bluish-green color . It is an ingredient found in a variety of supplements and vitamins .

Synthesis Analysis

Copper gluconate is prepared by the reaction of gluconic acid solutions with cupric oxide or basic cupric carbonate . A patent describes a method of preparing copper gluconate by adding basic copper carbonate to a glucolactone solution . Another study describes a chemical reduction approach to synthesize copper nanoparticles .

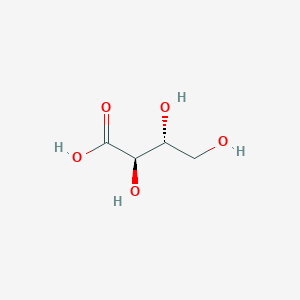

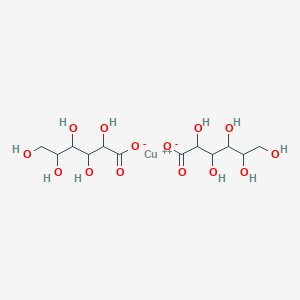

Molecular Structure Analysis

The molecular formula of Copper gluconate is C12H22CuO14 . The average mass is 453.841 Da and the monoisotopic mass is 453.030548 Da .

Chemical Reactions Analysis

The oxidation of β-D-glucopyranose by molecular oxygen obeys a ping pong bi–bi kinetic mechanism . For the reductive half-reaction, β-D-glucopyranose is oxidized to D-glucono-δ-lactone .

Physical And Chemical Properties Analysis

Copper gluconate is a light blue to bluish-green crystal or powder . It is easily soluble in water and insoluble in ethanol .

科学研究应用

Biologically Active Agents

Copper D-gluconate, as a copper-containing coordination compound, attracts wide attention due to the redox activity and biogenicity of copper ions, providing multiple pathways of biological activity . The pharmacological properties of these metal complexes can be fine-tuned by varying the nature of the ligand and donor atoms .

Antitumor Agents

Copper-containing coordination compounds, including Copper D-gluconate, are effective antitumor agents. They constitute a less expensive and safer alternative to classical platinum-containing chemotherapy .

Antimicrobial Agents

Copper D-gluconate has been found to be effective as an antimicrobial agent . This makes it a potential candidate for use in the treatment of various bacterial infections.

Antituberculosis Agents

Copper D-gluconate also shows promise as an antituberculosis agent . This could potentially provide a new approach to combating tuberculosis, a disease that continues to be a significant global health challenge.

Antimalarial Agents

Copper D-gluconate has been identified as a potential antimalarial agent . This could be particularly significant given the ongoing need for new treatments for malaria, a disease that affects millions of people worldwide each year.

Anti-inflammatory Drugs

Copper D-gluconate can also be used as an anti-inflammatory drug . This could potentially make it a valuable tool in the treatment of various inflammatory conditions.

PET Imaging Agents

Copper D-gluconate can be used as a PET imaging agent for diagnosing malignant pathologies, including head and neck cancer, as well as the hallmark of Alzheimer’s disease amyloid-β (Aβ) .

Antiviral Activity Against SARS-CoV-2

A study has shown that Copper D-gluconate has in vitro activity against SARS-CoV-2 . Vero E6 cells were treated with Copper D-gluconate before infection, and the infected cells were maintained in fresh medium containing Copper D-gluconate for an additional 48-hour period . The results showed that Copper D-gluconate mitigated SARS-CoV-2 infection in Vero E6 cells .

安全和危害

Copper gluconate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid contact with skin, eyes, and clothing, and not to ingest or breathe dust .

作用机制

Target of Action

Copper D-gluconate is a copper salt of D-gluconic acid . Copper is an essential micronutrient for both humans and animals, involved in various biological processes, including antioxidant defense, neuropeptide synthesis, and immune function . Copper is absorbed from the gut via high-affinity copper uptake protein and likely through low-affinity copper uptake protein and natural resistance-associated macrophage protein-2 .

Mode of Action

Copper D-gluconate interacts with its targets by binding to sulfur-containing biomolecules having a thiol or thioether group in the reduced state, whereas in the oxidized state, Cu2+ reacts primarily with oxygen or imidazole nitrogen groups . The interchange between Cu+ and Cu2+ may result in the generation of toxic reactive oxygen species (ROS) and other hydroxyl radicals .

Biochemical Pathways

Excessive copper exposure can modulate a large number of cytokines in both directions, increase and/or decrease through a variety of molecular and cellular signaling pathways including nuclear factor kappa-B (NF-κB) pathway, mitogen-activated protein kinase (MAPKs) pathway, JAK-STAT (Janus Kinase- signal transducer and activator of transcription) pathway, and NOD-like receptor protein 3 (NLRP3) inflammasome .

Pharmacokinetics (ADME Properties)

It’s known that copper is absorbed from the gut and transported to the liver . More research is needed to fully understand the ADME properties of Copper D-gluconate.

Result of Action

The molecular and cellular effects of Copper D-gluconate action are complex. Excessive copper exposure can cause damage to organs and cells, induce oxidative damage, inflammation, apoptosis, cell cycle arrest, and autophagy . It can also lead to protein aggregation, proteotoxic stress, and eventual cell death .

Action Environment

The action of Copper D-gluconate can be influenced by environmental factors. Copper concentration in agricultural soils depends on the concentration of parent materials, climate conditions, pedological factors, and addition through human activities . The design influences that affect the efficacy of Copper D-gluconate, and the possible environmental risks have also been briefly described .

属性

IUPAC Name |

copper;2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Cu/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUCCJIRFHNWBP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22CuO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

526-95-4 (Parent) | |

| Record name | Copper D-gluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013005351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

453.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper D-gluconate | |

CAS RN |

13005-35-1 | |

| Record name | Copper D-gluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013005351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper D-gluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

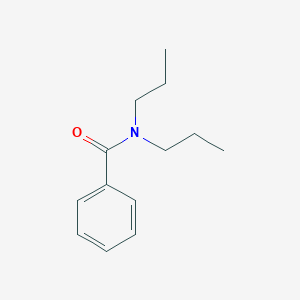

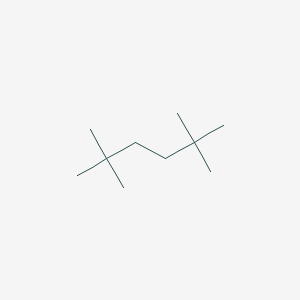

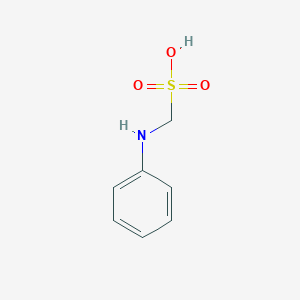

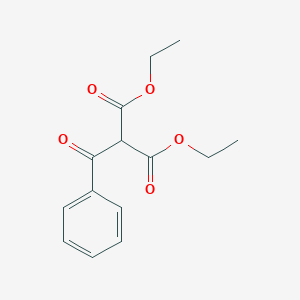

Feasible Synthetic Routes

Q & A

Q1: How does Copper D-gluconate affect the expression of β3 integrin subunit in vitro?

A1: In the study using Ishikawa cells (a human endometrial adenocarcinoma cell line), Copper D-gluconate was found to upregulate the expression of the β3 integrin subunit. [] This effect was observed both in the presence and absence of epidermal growth factor (EGF), with the most significant upregulation seen when both Copper D-gluconate and EGF were present. [] This finding is interesting because it contrasts with in vivo observations from Copper IUD users, where a reduction in β3 integrin subunit expression during the implantation window is seen. []

Q2: What are the possible reasons for the discrepancy between in vitro and in vivo findings regarding the effect of copper ions on β3 integrin subunit expression?

A2: The researchers propose that the differences between the in vitro study using Copper D-gluconate and in vivo observations in Copper IUD users might be attributed to other factors present in the in vivo environment. [] One key factor could be the inflammatory response elicited by the presence of IUDs in the uterus. [] This inflammatory milieu might influence β3 integrin subunit expression differently compared to the controlled environment of in vitro cell culture. Further research is needed to elucidate the interplay between copper ions, inflammation, and β3 integrin subunit expression in vivo.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。